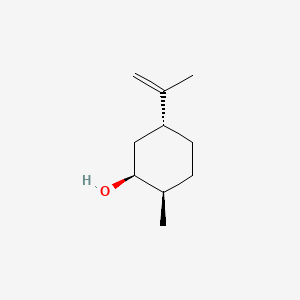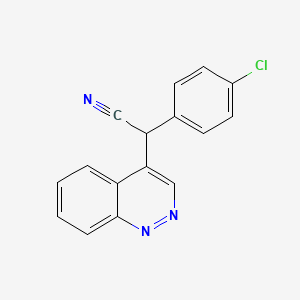![molecular formula C10H7NO2 B1175428 3,10-dithiatricyclo[6.3.0.02,6]undeca-1(11),2(6),4,8-tetraene CAS No. 17965-50-3](/img/structure/B1175428.png)
3,10-dithiatricyclo[6.3.0.02,6]undeca-1(11),2(6),4,8-tetraene
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4H-Cyclopenta[2,1-b:3,4-c’]dithiophene is a heterocyclic compound that has gained significant attention in the field of organic electronics. This compound is characterized by its rigid coplanar structure, which favors π-π intermolecular interactions, making it an excellent electron-donating material . It has been widely used as a building block for organic field-effect transistors and organic photovoltaics due to its favorable electronic properties .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 4H-Cyclopenta[2,1-b:3,4-c’]dithiophene typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 1,4-dithiane-2,5-diol with a suitable cyclopentadiene derivative in the presence of a strong acid catalyst . The reaction conditions often require elevated temperatures and inert atmosphere to prevent oxidation.
Industrial Production Methods
Industrial production of 4H-Cyclopenta[2,1-b:3,4-c’]dithiophene involves similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often involving continuous flow reactors and automated systems to ensure consistent quality .
Analyse Chemischer Reaktionen
Types of Reactions
4H-Cyclopenta[2,1-b:3,4-c’]dithiophene undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones under controlled conditions.
Reduction: Reduction reactions can convert the compound into its corresponding dihydro derivatives.
Substitution: Electrophilic substitution reactions are common, where the compound reacts with electrophiles to form substituted derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Electrophiles like alkyl halides or acyl chlorides are used in the presence of Lewis acids.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Dihydro derivatives.
Substitution: Alkylated or acylated derivatives.
Wissenschaftliche Forschungsanwendungen
4H-Cyclopenta[2,1-b:3,4-c’]dithiophene has a wide range of applications in scientific research:
Organic Electronics: Used as a building block for organic field-effect transistors and organic photovoltaics due to its excellent electron-donating properties.
Polymer Science: Incorporated into conjugated polymers to enhance their electronic properties and stability.
Material Science: Utilized in the development of high-performance materials for optoelectronic devices.
Wirkmechanismus
The mechanism by which 4H-Cyclopenta[2,1-b:3,4-c’]dithiophene exerts its effects is primarily through its ability to facilitate π-π stacking interactions. This enhances the charge transport properties of materials in which it is incorporated. The compound interacts with molecular targets such as electron acceptors in organic photovoltaics, facilitating efficient charge separation and transport .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 4H-Cyclopenta[2,1-b:3,4-b’]dithiophene
- 4H-Dithieno[3,2-b:2’,3’-d]silol
- Cyclopenta[1,2-b:5,4-b’]dithiophene
Uniqueness
4H-Cyclopenta[2,1-b:3,4-c’]dithiophene is unique due to its specific structural configuration, which provides a balance between rigidity and flexibility, enhancing its electronic properties. Compared to similar compounds, it offers better solubility and processability, making it more suitable for various applications in organic electronics .
Eigenschaften
CAS-Nummer |
17965-50-3 |
|---|---|
Molekularformel |
C10H7NO2 |
Molekulargewicht |
0 |
IUPAC-Name |
3,10-dithiatricyclo[6.3.0.02,6]undeca-1(11),2(6),4,8-tetraene |
InChI |
InChI=1S/C9H6S2/c1-2-11-9-6(1)3-7-4-10-5-8(7)9/h1-2,4-5H,3H2 |
SMILES |
C1C2=C(C3=CSC=C31)SC=C2 |
Synonyme |
4H-Cyclopenta[2,1-b:3,4-c/']dithiophene |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.





![10-Fluoro[1]benzothieno[2,3-c]quinolin-2-yl methyl ether](/img/structure/B1175366.png)
![4-[5-(4-Bromo-benzylidene)-4-oxo-2-thioxo-thiazolidin-3-yl]-butyric acid](/img/structure/B1175367.png)
